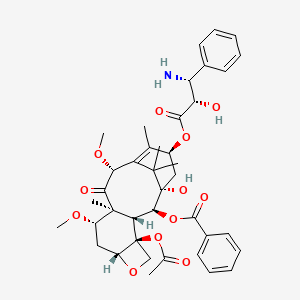
Des-(N-tert-Butyloxycarbonyl) (2'S, 3'R)-Cabazitaxel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel is a derivative of cabazitaxel, a semi-synthetic derivative of the natural taxane, 10-deacetylbaccatin III. Cabazitaxel is used as a chemotherapeutic agent, particularly in the treatment of prostate cancer. The removal of the N-tert-butyloxycarbonyl (Boc) protecting group from cabazitaxel results in the formation of Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel, which retains the core structure and biological activity of cabazitaxel.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel involves the deprotection of the N-tert-butyloxycarbonyl group from cabazitaxel. This can be achieved using various deprotection strategies, including the use of strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol . Another method involves the use of 3-methoxypropylamine as a mild deprotecting agent via an addition/elimination mechanism .
Industrial Production Methods
Industrial production of Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel typically involves large-scale synthesis using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can be employed to introduce different substituents onto the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that enhance the compound’s properties.
Applications De Recherche Scientifique
Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential as a chemotherapeutic agent, particularly in the treatment of various cancers.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel involves its interaction with microtubules, similar to cabazitaxel. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the inhibition of microtubule dynamics and the activation of apoptotic signaling pathways.
Comparaison Avec Des Composés Similaires
Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel can be compared to other taxane derivatives, such as:
Paclitaxel: Another natural taxane used as a chemotherapeutic agent. It also stabilizes microtubules but has different pharmacokinetic properties.
Docetaxel: A semi-synthetic taxane similar to cabazitaxel, with a slightly different structure and mechanism of action.
Cabazitaxel: The parent compound from which Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel is derived. It has a similar mechanism of action but includes the N-tert-butyloxycarbonyl protecting group.
The uniqueness of Des-(N-tert-Butyloxycarbonyl) (2’S, 3’R)-Cabazitaxel lies in its deprotected form, which may offer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other taxane derivatives.
Propriétés
Formule moléculaire |
C40H49NO12 |
|---|---|
Poids moléculaire |
735.8 g/mol |
Nom IUPAC |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2S,3R)-3-amino-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C40H49NO12/c1-21-25(51-36(46)30(43)29(41)23-14-10-8-11-15-23)19-40(47)34(52-35(45)24-16-12-9-13-17-24)32-38(5,33(44)31(49-7)28(21)37(40,3)4)26(48-6)18-27-39(32,20-50-27)53-22(2)42/h8-17,25-27,29-32,34,43,47H,18-20,41H2,1-7H3/t25-,26-,27+,29+,30-,31+,32-,34-,38+,39-,40+/m0/s1 |
Clé InChI |
ONJGHPJYUCCBGB-QYNRPKQOSA-N |
SMILES isomérique |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]([C@@H](C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC |
SMILES canonique |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















